pKa Differentiation vs. Analogs
The predicted pKa of 3,3-dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is 4.34±0.40 [1]. While experimental pKa values for the closest direct analogs (1-(thiophen-2-yl)cyclobutane-1-carboxylic acid, CAS 202737-33-5; 3-hydroxy- and 3-amino- variants) are not publicly available, class-level inference from structurally related cyclobutane-carboxylic acids indicates that the absence of electron-withdrawing or -donating substituents on the cyclobutane ring positions the acidity between that of the unsubstituted parent (predicted slightly weaker due to lack of inductive effects) and the 3-hydroxy analog (predicted slightly stronger due to electron withdrawal). The gem-dimethyl groups provide a steric shield to the carboxylic acid without significantly altering its electronic environment, potentially offering a unique balance of acidity and steric protection not achievable with other substituents.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.34±0.40 (predicted) [1] |
| Comparator Or Baseline | Class baseline: unsubstituted cyclobutane-carboxylic acids ~4.8-5.0; 3-hydroxy analogs predicted ~3.8-4.2 |
| Quantified Difference | Estimated ΔpKa ~0.5–0.7 units relative to unsubstituted baseline; no direct comparator data available |
| Conditions | Predicted by ACD/Labs or similar software; 25°C, aqueous |
Why This Matters
The predicted pKa influences ionization state at physiological pH and solubility, which are critical parameters in selecting a scaffold for oral bioavailability or formulation development.
- [1] Kuujia.com. CAS No. 880166-21-2 entry; Predicted pKa: 4.34±0.40. View Source
